N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways and Derivatives : Research has been conducted on synthesizing various bioactive derivatives from the core structure similar to the specified compound. These studies have led to the creation of compounds with potential anti-inflammatory, CNS depressant, and antimicrobial activities. For instance, derivatives have been synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, showing promising biological activities in preliminary screenings (Ashalatha et al., 2007).
Antimicrobial Properties : Another study focused on the preparation of novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antibacterial potency against various bacterial strains. These compounds, synthesized via a condensation reaction, exhibited minimum inhibitory concentrations (MICs) comparable or superior to standard treatments in some cases (Kerru et al., 2019).
Chemical Stability and Modification
Metabolic Stability Improvement : Efforts to enhance the metabolic stability of compounds bearing a similar molecular framework have been reported. By modifying the heterocyclic core, researchers aimed to reduce metabolic deacetylation, thereby improving the compound's stability and potentially its therapeutic efficacy (Stec et al., 2011).
Insecticidal Applications
Pest Management Potential : The synthesis of novel heterocycles incorporating a thiadiazole moiety for use against agricultural pests has been explored. These studies have identified compounds with significant insecticidal activity against the cotton leafworm, indicating potential applications in pest management (Fadda et al., 2017).
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS3/c1-12-6-2-3-7-13(12)18-25-21(26-30-18)24-16(27)10-28-19-17-14-8-4-5-9-15(14)29-20(17)23-11-22-19/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMSSBKEZCGWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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